2-氯-4-(4H-1,2,4-三唑-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

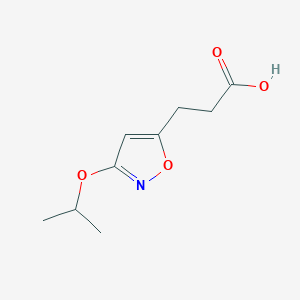

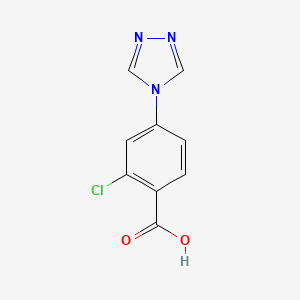

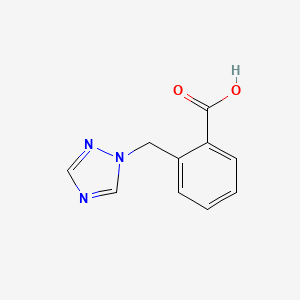

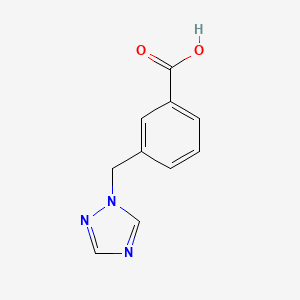

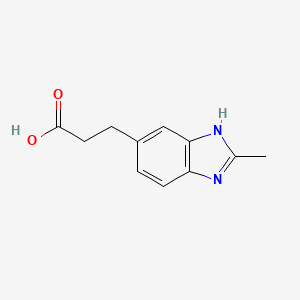

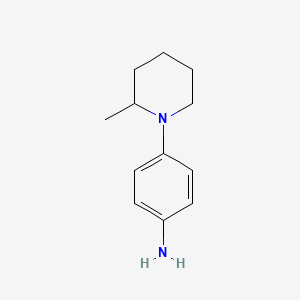

The compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical that features a benzoic acid moiety linked to a triazole ring. The benzoic acid component is known to be approximately planar, as evidenced by the structure of a related compound, where the dihedral angle between the carboxy group and the benzene ring is very small, indicating minimal twisting or bending of the structure .

Synthesis Analysis

An innovative method for synthesizing benzoic acid derivatives involves the conversion of (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids. This transformation is achieved by stirring the acrylic acids in POCl3 at elevated temperatures. Although the specific synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is not detailed, this method could potentially be applied to synthesize similar benzoic acid derivatives, which could then be further reacted with amino-triazoles to yield triazolyl benzoic acids .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the planarity of the benzoic acid moiety. In a closely related compound, the benzoic acid molecule is nearly flat, which suggests that the 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid might also exhibit a similar planar structure. This planarity is crucial for the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

While the specific chemical reactions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid are not provided, the synthesis of related compounds involves condensation reactions between benzoic acids and amino-triazoles. This suggests that the compound could potentially participate in similar condensation reactions, leading to the formation of various heterocyclic structures, such as s-triazolo[3,4-b][1,3,4]thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from related compounds. For instance, the crystal structure of a similar benzoic acid derivative reveals the presence of hydrogen bonding, which contributes to the stability of the crystal lattice. The compound forms a centrosymmetric unit in the crystal, linked by hydrogen bonds into a tape structure. Additionally, weak π-π stacking and C-H∙∙∙π interactions are observed, which could be indicative of the behavior of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in the solid state .

科学研究应用

化学合成和衍生应用2-氯-4-(4H-1,2,4-三唑-4-基)苯甲酸是合成具有潜在应用于材料科学和制药领域的各种化合物的前体。 Sahi等人(2014年)展示了其在将(Z)-3-氯-3-芳基丙烯酸转化为相应苯甲酸的前所未有方法中的应用,进一步反应产生高产率的s-三唑并[3,4-b][1,3,4]噻二唑,表明其在为各种应用创造结构多样化化合物方面的实用性(Sahi, Bhardwaj, & Paul, 2014)。

抗真菌和抗微生物活性Li等人(2010年)合成了一系列三有机锡(4H-1,2,4-三唑-4-基)苯甲酸酯,并展示了它们对一系列真菌物种的显著抗真菌活性,展示了从2-氯-4-(4H-1,2,4-三唑-4-基)苯甲酸衍生的化合物的潜在制药应用(Li et al., 2010)。

金属有机框架(MOFs)和配位化学该化合物还用于开发具有潜在催化、气体存储和分离技术应用的金属有机框架(MOFs)和配位化合物。 Lincke等人(2009年)报告了卤代(三唑基)锌配合物的合成,这些配合物可作为MOFs的分子构建块,突显了这些材料的结构多样性和潜在工业应用(Lincke, Lässig, & Krautscheid, 2009)。

发光材料另一个感兴趣的领域是发光材料的开发。 Wang等人(2018年)合成了基于三唑-苯甲酸衍生物的超分子过渡金属(II)配合物,展示了它们在创造具有独特光致发光性能的材料方面的潜力,用于传感、成像和光电子器件(Wang et al., 2018)。

安全和危害

未来方向

The future directions for the research and development of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its hybrids could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This is based on the in vitro cytotoxic evaluation indicating that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

属性

IUPAC Name |

2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFSKUCISZXKOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390347 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

CAS RN |

842977-29-1 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)